(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone
Brand Name: Vulcanchem
CAS No.: 202861-97-0
VCID: VC0112246
InChI: InChI=1S/C20H23NO3/c1-20(2,3)24-19(23)21-17(14-15-10-6-4-7-11-15)18(22)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3,(H,21,23)/t17-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2
Molecular Formula: C20H23NO3
Molecular Weight: 325.4 g/mol

(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone

CAS No.: 202861-97-0

Reference Standards

VCID: VC0112246

Molecular Formula: C20H23NO3

Molecular Weight: 325.4 g/mol

(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone - 202861-97-0

CAS No. 202861-97-0
Product Name (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone
Molecular Formula C20H23NO3
Molecular Weight 325.4 g/mol
IUPAC Name tert-butyl N-[(2S)-1-oxo-1,3-diphenylpropan-2-yl]carbamate
Standard InChI InChI=1S/C20H23NO3/c1-20(2,3)24-19(23)21-17(14-15-10-6-4-7-11-15)18(22)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3,(H,21,23)/t17-/m0/s1
Standard InChIKey ACUYZILXZGMZSY-KRWDZBQOSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C2=CC=CC=C2
SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2
PubChem Compound 2756032
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator